molecular formula C5H14ClNO B8095572 4-(Methylamino)-2-butanol hydrochloride

4-(Methylamino)-2-butanol hydrochloride

Cat. No.: B8095572
M. Wt: 139.62 g/mol
InChI Key: NIPWVUGBVNFSMI-UHFFFAOYSA-N
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Description

4-(Methylamino)-2-butanol hydrochloride is an organic compound with the molecular formula C5H13NO·HCl It is a derivative of butanol, featuring a methylamino group attached to the second carbon of the butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)-2-butanol hydrochloride typically involves the reaction of 2-butanone with methylamine. The process can be summarized as follows:

    Reaction of 2-butanone with methylamine: This step involves the nucleophilic addition of methylamine to 2-butanone, forming an intermediate imine.

    Reduction of the imine: The intermediate imine is then reduced, usually with a reducing agent such as sodium borohydride, to yield 4-(Methylamino)-2-butanol.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the 4-(Methylamino)-2-butanol to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylamino)-2-butanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can yield different amine derivatives.

    Substitution: The methylamino group can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Products include ketones and aldehydes.

    Reduction: Products include various amine derivatives.

    Substitution: Products depend on the substituent introduced, such as alkylated or acylated derivatives.

Scientific Research Applications

4-(Methylamino)-2-butanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Methylamino)-2-butanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methylamino group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-(Dimethylamino)-2-butanol hydrochloride
  • 3-(Methylamino)-1-propanol hydrochloride
  • 4-(Methylamino)butanoic acid hydrochloride

Comparison: 4-(Methylamino)-2-butanol hydrochloride is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where others may not be as effective.

Properties

IUPAC Name

4-(methylamino)butan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-5(7)3-4-6-2;/h5-7H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPWVUGBVNFSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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